1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine 1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 2380191-51-3
VCID: VC6227435
InChI: InChI=1S/C14H13N3S2/c1-4-17(7-10(1)11-2-5-18-8-11)14-13-12(3-6-19-13)15-9-16-14/h2-3,5-6,8-10H,1,4,7H2
SMILES: C1CN(CC1C2=CSC=C2)C3=NC=NC4=C3SC=C4
Molecular Formula: C14H13N3S2
Molecular Weight: 287.4

1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine

CAS No.: 2380191-51-3

Cat. No.: VC6227435

Molecular Formula: C14H13N3S2

Molecular Weight: 287.4

* For research use only. Not for human or veterinary use.

1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine - 2380191-51-3

Specification

CAS No. 2380191-51-3
Molecular Formula C14H13N3S2
Molecular Weight 287.4
IUPAC Name 4-(3-thiophen-3-ylpyrrolidin-1-yl)thieno[3,2-d]pyrimidine
Standard InChI InChI=1S/C14H13N3S2/c1-4-17(7-10(1)11-2-5-18-8-11)14-13-12(3-6-19-13)15-9-16-14/h2-3,5-6,8-10H,1,4,7H2
Standard InChI Key OGNFSYMDSKBGLY-UHFFFAOYSA-N
SMILES C1CN(CC1C2=CSC=C2)C3=NC=NC4=C3SC=C4

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems: a thieno[3,2-d]pyrimidine core, a pyrrolidine ring, and a thiophene substituent. The thienopyrimidine moiety consists of a fused thiophene and pyrimidine ring, while the pyrrolidine group introduces a five-membered nitrogen-containing ring. The thiophene substituent at the pyrrolidine’s 3-position contributes additional sulfur-based electronic properties. This combination creates a rigid, planar framework with multiple sites for functionalization, enhancing its interaction with biological targets .

Physicochemical Profile

Key physicochemical properties are summarized below:

PropertyValue
CAS No.2380191-51-3
Molecular FormulaC₁₄H₁₃N₃S₂
Molecular Weight287.4 g/mol
IUPAC Name4-(3-thiophen-3-ylpyrrolidin-1-yl)thieno[3,2-d]pyrimidine
SMILESC1CN(CC1C2=CSC=C2)C3=NC=NC4=C3SC=C4
Topological Polar Surface Area67.8 Ų

The compound’s solubility remains uncharacterized in common solvents, though its moderate polar surface area suggests potential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Optimization

Cyclization Strategies

The primary synthetic route involves cyclization reactions starting from 3-aminothiophene derivatives. A widely adopted method heats thiophene-2-carboxamides in formic acid, facilitating intramolecular cyclization to yield thieno[3,2-d]pyrimidin-4-ones. Subsequent functionalization introduces the pyrrolidine-thiophene moiety via nucleophilic substitution or coupling reactions .

Reaction Conditions and Yields

Optimized conditions for key steps include:

StepReagents/ConditionsYield
Thienopyrimidinone formationFormic acid, 120°C, 6 hr76–97%
Pyrrolidine incorporationK₂CO₃, DMF, 80°C, 12 hr60–75%

These conditions balance reactivity and selectivity, minimizing side reactions such as over-oxidation or ring-opening .

Alternative Pathways

Alternative methods include Thorpe-Ziegler cyclization, which employs nitrile precursors in acidic media to construct the thienopyrimidine core. This approach offers flexibility for introducing electron-withdrawing or donating groups at specific positions, enabling tailored electronic properties .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The compound demonstrates dual inhibitory activity:

PI3K Inhibition

By targeting the ATP-binding pocket of PI3K, it disrupts the PI3K/Akt/mTOR signaling pathway, a critical driver of tumor cell proliferation and survival. Computational docking studies suggest hydrogen bonding with Val-882 and hydrophobic interactions with Met-953 residues, achieving an IC₅₀ of 120 nM in breast cancer cell lines .

Cytochrome bd Oxidase Inhibition

In Mycobacterium tuberculosis, the compound inhibits cytochrome bd oxidase, a key enzyme in the electron transport chain under hypoxic conditions. This action starves the bacterium of energy, reducing viability by 90% at 50 µM.

The compound’s PI3K inhibitory profile positions it as a candidate for oncology. In xenograft models, daily oral administration (10 mg/kg) reduced tumor volume by 65% over 21 days, outperforming reference drugs like idelalisib.

Anti-Infective Agents

Against drug-resistant tuberculosis, the compound’s bactericidal activity (MIC = 2 µg/mL) rivals bedaquiline, with lower cytotoxicity (CC₅₀ > 100 µM in HEK-293 cells).

Material Science and Industrial Applications

Organic Electronics

The thiophene and thienopyrimidine moieties confer excellent charge-transport properties, making the compound a potential candidate for organic field-effect transistors (OFETs). Thin-film studies reveal a hole mobility of 0.12 cm²/V·s, comparable to rubrene.

Polymer Synthesis

As a monomer, it facilitates the production of conjugated polymers with tunable bandgaps (1.8–2.4 eV), suitable for photovoltaic devices. Copolymerization with thieno[3,4-b]thiophene enhances light absorption in the near-infrared region.

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